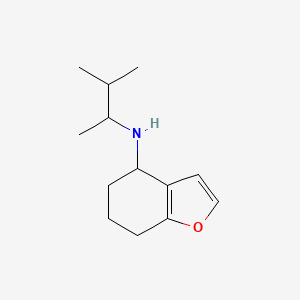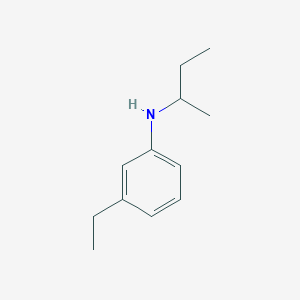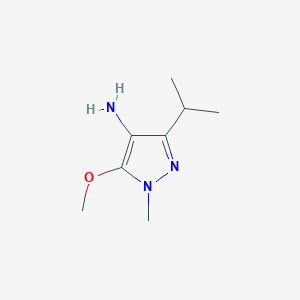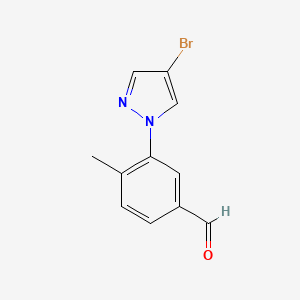amine](/img/structure/B13274850.png)
[1-(2,5-Dichlorophenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)ethylamine: is a chemical compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzyl chloride and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)ethylamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)ethylamine: has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can serve as a model compound for studying the interactions of similar amines with biological targets.
Medicine: Research involving this compound explores its potential therapeutic applications, including its effects on neurotransmitter systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in neurotransmitter modulation or enzyme inhibition .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)ethylamine: can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethylamine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.
1-(2,5-Dichlorophenyl)ethylamine: This compound has a methyl group instead of an isopropyl group, which affects its reactivity and interactions with biological targets.
1-(2,5-Dichlorophenyl)ethylamine:
Conclusion
1-(2,5-Dichlorophenyl)ethylamine: is a versatile compound with significant importance in scientific research Its unique structure and reactivity make it valuable for various applications in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[1-(2,5-dichlorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-7(2)14-8(3)10-6-9(12)4-5-11(10)13/h4-8,14H,1-3H3 |
InChI Key |
GILSBDGKPHUJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine](/img/structure/B13274772.png)


![N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13274804.png)


![1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13274828.png)
![2-[(Butylamino)methyl]-4-methylphenol](/img/structure/B13274831.png)

![2-Azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13274843.png)
![Methyl 4-[(propylamino)methyl]benzoate](/img/structure/B13274844.png)
![6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13274849.png)

![Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B13274863.png)
